4-Methoxy-6-methylpyrimidine-2-carbaldehyde
Description
4-Methoxy-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 6, and a carbaldehyde functional group at position 2. Pyrimidine-based compounds are critical in pharmaceutical and agrochemical industries due to their structural versatility and reactivity. The carbaldehyde group at position 2 suggests reactivity toward nucleophilic additions or condensations, making it a valuable intermediate for constructing heterocyclic frameworks.
Properties
IUPAC Name |
4-methoxy-6-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(11-2)9-6(4-10)8-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPNLDYHOSMRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylpyrimidine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-6-methylpyrimidine.
Formylation Reaction: The key step in the synthesis is the formylation of the pyrimidine ring. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-6-methylpyrimidine-2-carbaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylpyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-6-methylpyrimidine-2-carboxylic acid.
Reduction: 4-Methoxy-6-methylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-methylpyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyrimidines.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylpyrimidine-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pyrimidine Ring: The pyrimidine ring can interact with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (CAS 1245648-65-0): Chloro substituent at position 4 instead of methoxy, enhancing electrophilic reactivity for nucleophilic substitution .
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1): Incorporates an amine group at position 5 and a methyl group at position 2, enabling hydrogen bonding and diversification in medicinal chemistry .
- 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS 123506-71-8): A pyridine derivative with methoxy and methyl groups, differing in ring structure (one nitrogen vs. pyrimidine’s two nitrogens), altering electronic properties and solubility .
Physicochemical Properties
- Electron Effects : Methoxy (electron-donating) and methyl (weakly electron-donating) groups in 4-Methoxy-6-methylpyrimidine-2-carbaldehyde create an electron-rich pyrimidine ring, contrasting with the electron-withdrawing chloro group in 4-Chloro-6-methoxypyrimidine-2-carbaldehyde .
- Solubility : Carbaldehyde-containing compounds generally exhibit moderate polarity. Pyridine derivatives (e.g., 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde) may have higher solubility in organic solvents compared to pyrimidines due to reduced hydrogen-bonding capacity .
Data Tables and Research Findings
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Functionalization Pathways
Biological Activity
Overview
4-Methoxy-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative characterized by a methoxy group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position. Its molecular formula is C7H8N2O2. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interactions with nucleic acids.
The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to primary alcohols. The aldehyde group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring may interact with nucleic acids, influencing their structure and function.
Biological Activity
Research indicates that 4-Methoxy-6-methylpyrimidine-2-carbaldehyde exhibits several biological activities:
- Enzyme Inhibition : The compound's aldehyde functionality allows it to act as an inhibitor for various enzymes by forming reversible or irreversible bonds, which can lead to altered metabolic pathways in cells.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrimidines, including this compound, may exhibit antimicrobial activity against specific pathogens. This aspect is being explored for potential therapeutic applications in infectious diseases .
- Cytotoxicity : In cell line studies, compounds similar to 4-Methoxy-6-methylpyrimidine-2-carbaldehyde have shown selective cytotoxic effects against cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies .
Structure–Activity Relationship (SAR)
A detailed analysis of the structure–activity relationship (SAR) of pyrimidine derivatives reveals that modifications at various positions can significantly impact biological activity. For example, substituents at the 4-position have been shown to enhance potency against specific targets. The following table summarizes findings related to SAR for similar pyrimidine compounds:
| Compound | Position of Substitution | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | 4-position | Enzyme inhibition | 0.126 |
| Compound B | 6-position | Antiviral activity | 0.087 |
| Compound C | 2-position | Cytotoxicity | 0.140 |
Case Studies
- Anticancer Activity : In a study focusing on pyrimidine derivatives, it was found that compounds with similar structures to 4-Methoxy-6-methylpyrimidine-2-carbaldehyde exhibited significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells. The most potent compound showed an IC50 value of 0.126 µM, indicating strong potential for further development as an anticancer agent .
- Enzyme Interaction : Another investigation highlighted the ability of pyrimidine derivatives to interact with key metabolic enzymes involved in lipid metabolism. Compounds were tested for their ability to inhibit NAPE-PLD, an enzyme linked to endocannabinoid biosynthesis, showing promising results that could lead to new therapeutic strategies for metabolic disorders .
Safety and Toxicology
Preliminary toxicity studies have indicated that 4-Methoxy-6-methylpyrimidine-2-carbaldehyde does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg). This suggests a favorable safety profile which is essential for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
